molecular formula C11H9BrClNO2 B13107080 Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No.: B13107080
M. Wt: 302.55 g/mol
InChI Key: DFOWGXSRRBXLCR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent to form the indole core . The bromine and chlorine substituents are then introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce amino-indole derivatives .

Scientific Research Applications

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate and its derivatives involves interactions with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and indoleamine 2,3-dioxygenase, which are involved in metabolic and immune processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique interactions with biological targets and distinct chemical properties compared to its mono-substituted counterparts .

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3

InChI Key

DFOWGXSRRBXLCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Br

Origin of Product

United States

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